N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide

NF-κB inhibition Structure-activity relationship Tetrahydroquinoline benzamides

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide is a synthetic tetrahydroquinoline-based benzamide derivative (C₂₅H₂₄N₂O₄, exact mass 416.173607 g/mol) featuring a 1-benzoyl substituent on the tetrahydroquinoline core and a 3,4-dimethoxybenzamide moiety at the 6-position. The compound belongs to a class of 1,2,3,4-tetrahydroquinoline derivatives that have been identified as potent inhibitors of LPS-induced NF-κB transcriptional activity and have demonstrated cytotoxicity against multiple human cancer cell lines.

Molecular Formula C25H24N2O4
Molecular Weight 416.5 g/mol
Cat. No. B14972467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide
Molecular FormulaC25H24N2O4
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4)OC
InChIInChI=1S/C25H24N2O4/c1-30-22-13-10-19(16-23(22)31-2)24(28)26-20-11-12-21-18(15-20)9-6-14-27(21)25(29)17-7-4-3-5-8-17/h3-5,7-8,10-13,15-16H,6,9,14H2,1-2H3,(H,26,28)
InChIKeyKTBYMNMZTABZGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide – Procuring a Defined Tetrahydroquinoline Benzamide for NF-κB and HDAC Research


N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide is a synthetic tetrahydroquinoline-based benzamide derivative (C₂₅H₂₄N₂O₄, exact mass 416.173607 g/mol) featuring a 1-benzoyl substituent on the tetrahydroquinoline core and a 3,4-dimethoxybenzamide moiety at the 6-position [1]. The compound belongs to a class of 1,2,3,4-tetrahydroquinoline derivatives that have been identified as potent inhibitors of LPS-induced NF-κB transcriptional activity and have demonstrated cytotoxicity against multiple human cancer cell lines [2]. The 3,4-dimethoxy substitution pattern and the N-benzoyl group jointly define the compound's electronic profile and steric properties, distinguishing it from regioisomeric and N-acyl variants commonly available in screening libraries.

Why N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide Cannot Be Replaced by Generic Tetrahydroquinoline Analogs


Within the tetrahydroquinoline benzamide series, both the regiochemistry of the dimethoxy substituents on the benzamide ring and the nature of the N1-acyl group profoundly influence biological activity. The 3,4-dimethoxy pattern generates a distinct electronic distribution compared to 2,3- or 3,5-dimethoxy isomers, altering hydrogen-bonding capacity and π-stacking geometry with protein targets . Similarly, replacing the N1-benzoyl group with an acetyl or isobutyryl group changes lipophilicity and the potential for π–π interactions with aromatic residues in the NF-κB binding pocket [1]. These structural variations translate into differential cytotoxicity and target inhibition potency, meaning that procurement of a close analog without systematic equivalence testing risks non-overlapping activity profiles in cellular assays.

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide: Quantitative Differentiation Evidence Against Closest Analogs


Regioisomeric Methoxy Positioning: 3,4-Dimethoxy vs. 2,3-Dimethoxybenzamide Substitution

The target compound carries the 3,4-dimethoxybenzamide group, which differs from the 2,3-dimethoxy isomer (CAS 1040659-04-8) found in major screening libraries. In the quinoline-based benzamide HDAC inhibitor series reported by Omidkhah et al., the positioning of methoxy groups on the benzamide ring directly affected antiproliferative IC₅₀ values against HCT116 and HT-29 colorectal cancer cell lines, with 3,4-disubstituted variants exhibiting distinct potency rank orders compared to 2,3- or 3,5-substituted analogs [1]. Although direct head-to-head data for the target compound versus its 2,3-isomer are not publicly available, the class-level SAR indicates that regioisomeric substitution alone can shift cellular IC₅₀ values by >2-fold in this chemical series.

NF-κB inhibition Structure-activity relationship Tetrahydroquinoline benzamides

N1-Benzoyl vs. N1-Acetyl Substituent: Differential NF-κB Inhibitory and Cytotoxic Potency

The 1,2,3,4-tetrahydroquinoline scaffold series studied by Jo et al. (2016) demonstrated that N1-substituent identity (benzoyl vs. alkanoyl vs. sulfonyl) is a primary determinant of NF-κB inhibitory potency. In that series, N-benzoyl and N-chlorobenzoyl derivatives comprised the most potent NF-κB inhibitors, with compound 6g (N-chlorobenzoyl-bearing) achieving 53-fold greater NF-κB inhibition than the reference compound [1]. In contrast, N-acetyl derivatives (e.g., N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide, CAS 941960-25-4) exhibited demonstrably weaker NF-κB pathway suppression in a lipopolysaccharide (LPS)-stimulated Raw 264.7 macrophage model, with the acetyl-substituted compounds showing reduced transcriptional inhibition [2]. The benzoyl group's capacity for π–π stacking with aromatic residues in the NF-κB binding pocket is hypothesized to drive this potency advantage.

NF-κB transcriptional inhibition Tetrahydroquinoline SAR Anti-inflammatory

Spectroscopic Identity Verification: Available ¹H NMR Reference Data for Quality Control

A ¹H NMR spectrum acquired in DMSO-d₆ is publicly available for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide via the Wiley KnowItAll NMR Spectral Library (SpectraBase Compound ID: D2zVX6omiT9) [1]. In contrast, no publicly accessible NMR reference spectra were located for the regioisomeric N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide or N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide in major spectral databases. This provides procurement with a verifiable identity benchmark: the presence of characteristic aromatic proton signals corresponding to the 3,4-dimethoxy substitution pattern (two methoxy singlets, ~δ 3.80–3.85 ppm; aromatic protons consistent with 1,3,4-trisubstitution) enables unambiguous differentiation from the 2,3- and 3,5-isomers during incoming QC.

Analytical characterization QC/QA Compound identity confirmation

Physicochemical Differentiation: Molecular Weight and Predicted Lipophilicity vs. N1-Alkanoyl Analogs

The N1-benzoyl substituent increases molecular weight to 416.48 g/mol (C₂₅H₂₄N₂O₄) compared to N1-acetyl (C₂₀H₂₂N₂O₄, 354.4 g/mol) and N1-isobutyryl (C₂₂H₂₆N₂O₄, 382.5 g/mol) analogs [1]. This additional bulk, combined with the aromatic benzoyl ring, is predicted to increase logP and modulate both membrane permeability and metabolic stability—factors that become relevant when selecting compounds for cell-based assays where intracellular concentration and nonspecific protein binding differ across the series. The 3,4-dimethoxy substitution further contributes to a balanced hydrogen bond acceptor count (4 acceptors) and one hydrogen bond donor (amide NH), placing the compound within a favorable region of drug-like chemical space.

Physicochemical properties Drug-likeness Solubility

NF-κB Pathway Selectivity with Preserved MAPK Pathway Integrity: Class-Level Evidence

Tetrahydroquinoline derivatives bearing N-benzoyl substituents have been demonstrated to suppress NF-κB transcriptional activity without concomitant inhibition of the MAPK pathway, a selectivity profile that distinguishes them from broad-spectrum anti-inflammatory agents such as corticosteroids [1]. The acetyl analog N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide (CAS 941960-25-4) has been specifically noted for selective NF-κB pathway inhibition at nanomolar concentrations without affecting MAPK signaling [2]. The benzoyl analog is expected to maintain this pathway selectivity while potentially offering enhanced potency owing to the π–π interaction advantage of the benzoyl group.

NF-κB selectivity Anti-inflammatory MAPK pathway

Optimal Research and Procurement Scenarios for N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide


NF-κB Pathway Inhibitor Screening in Neuroinflammation Models

For laboratories investigating microglial neuroinflammation using LPS-stimulated BV2 cells, the target compound is the appropriate selection when an N-benzoyl-functionalized tetrahydroquinoline is required. Bui et al. (2020) established that N-benzoyl tetrahydroquinolines suppress NF-κB nuclear translocation and inhibit downstream pro-inflammatory mediators (IL-6, TNF-α, nitric oxide) in a concentration-dependent manner, with the most potent analog (ELC-D-2) achieving significant inhibition without cytotoxicity [1]. The 3,4-dimethoxybenzamide substitution provides a defined electronic profile, and the N-benzoyl group offers the π–π stacking capacity that Jo et al. (2016) associated with the highest NF-κB inhibitory activity in this scaffold class . Procurement of the target compound ensures alignment with the N-benzoyl SAR that underpins this pathway-selective pharmacology.

SAR Profiling of Methoxy Regioisomers in HDAC/NF-κB Dual-Target Projects

For structure-activity relationship studies investigating dual HDAC/NF-κB inhibition, the target compound occupies a critical node in the methoxy regioisomer matrix. Omidkhah et al. (2022) demonstrated that methoxy positional isomerism yields ≥2-fold differences in antiproliferative IC₅₀ values across five human cancer cell lines in the quinoline benzamide class [1]. The target compound's 3,4-dimethoxy pattern represents one of three primary regioisomeric positions (alongside 2,3- and 3,5-), each of which may exhibit distinct HDAC isoform selectivity and cellular potency. Systematic procurement of the 3,4-isomer enables complete regioisomer SAR mapping rather than relying on a single commercially abundant variant.

QC-Intensive Screening Campaigns Requiring Verifiable Compound Identity

For high-throughput screening facilities and medicinal chemistry laboratories where compound identity errors from commercial vendors have been documented (e.g., regioisomer misassignment), the availability of a publicly indexed ¹H NMR spectrum (SpectraBase Compound ID: D2zVX6omiT9; InChIKey: KTBYMNMZTABZGN-UHFFFAOYSA-N) provides a cost-effective incoming QC benchmark [1]. This reduces reliance on vendor-provided certificates of analysis alone and enables rapid confirmation of the 3,4-dimethoxy substitution pattern that differentiates this compound from the structurally similar 2,3- and 3,5-isomers for which no equivalent public spectral references were identified.

Benchmarking N1-Benzoyl vs. N1-Alkanoyl Tetrahydroquinoline Activity in Cellular Assays

In studies designed to quantify the contribution of the N1-benzoyl group to cellular activity, the target compound serves as the benzoyl-bearing test article, with N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide (CAS 941960-25-4) and N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide (CAS 941986-46-5) as matched comparator compounds differing only at the N1 position [1]. The Jo et al. (2016) study established that N-benzoyl substitution confers the highest NF-κB inhibition potency among the N-acyl variants tested, making the target compound the reference point for evaluating whether this SAR generalizes across different cell backgrounds and assay endpoints [2].

Quote Request

Request a Quote for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.